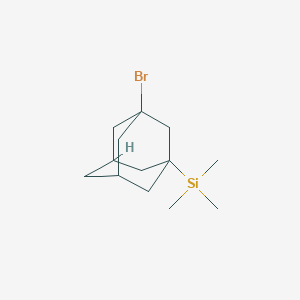
(3-Bromoadamantan-1-yl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromoadamantan-1-yl)trimethylsilane is a chemical compound with the molecular formula C13H21BrSi It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and contains a bromine atom and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoadamantan-1-yl)trimethylsilane typically involves the bromination of adamantane derivatives followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 1-bromoadamantane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(3-Bromoadamantan-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding adamantane derivatives with different functional groups.
生物活性
(3-Bromoadamantan-1-yl)trimethylsilane is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique structural properties and biological activities. This compound has garnered interest in medicinal chemistry and materials science due to its potential applications as an intermediate in organic synthesis and its interactions with biological systems.
This compound features a bromine atom substituted at the 3-position of the adamantane framework, along with a trimethylsilyl group. This configuration influences its reactivity and biological interactions. The presence of the bromine atom can enhance electrophilicity, while the trimethylsilyl group can affect solubility and stability.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine substituent may facilitate binding to target sites through halogen bonding, which can stabilize interactions with biological macromolecules.
Case Studies
Several studies have explored the biological effects of adamantane derivatives, including this compound:
- Antiviral Activity : Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The mechanism is believed to involve interference with viral uncoating processes. For instance, compounds similar to this compound have shown effectiveness in inhibiting viral replication in vitro.
- Neuroprotective Effects : Some studies suggest that adamantane derivatives may possess neuroprotective properties, potentially benefiting conditions like Parkinson's disease. The interaction of these compounds with dopaminergic pathways has been highlighted as a mechanism for their protective effects against neurodegeneration.
- Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at certain concentrations, the compound could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Data Table: Summary of Biological Activities
Discussion
The diverse biological activities associated with this compound highlight its potential as a versatile compound in pharmaceutical research. Its structural features allow for unique interactions within biological systems, making it a candidate for further exploration in drug development.
属性
IUPAC Name |
(3-bromo-1-adamantyl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BrSi/c1-15(2,3)13-7-10-4-11(8-13)6-12(14,5-10)9-13/h10-11H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYYOYCLSZUXOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C12CC3CC(C1)CC(C3)(C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BrSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














